An In-depth Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Me)2-OH hydrochloride, with the chemical name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It serves as a key building block for introducing dimethylated lysine (B10760008) residues into peptide sequences. This modification is of significant interest in epigenetic research, particularly in the study of histone modifications and their role in gene regulation. Furthermore, the incorporation of dimethylated lysine can influence the conformational properties, stability, and biological activity of peptides, making it a valuable tool in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in SPPS, and the biological significance of lysine dimethylation.
Chemical and Physical Properties
Fmoc-Lys(Me)2-OH hydrochloride is a white to off-white powder. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Synonyms | Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride |
| CAS Number | 252049-10-8 |
| Molecular Formula | C23H29ClN2O4 |
| Molecular Weight | 432.94 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥95.0% |
| Solubility | Soluble in DMF |
| Storage | Store at -20°C, desiccated |
Synthesis of Fmoc-Lys(Me)2-OH Hydrochloride
A common and efficient method for the synthesis of Fmoc-Lys(Me)2-OH hydrochloride is through the reductive dimethylation of the ε-amino group of Nα-Fmoc-L-lysine, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis
Materials:
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Nα-Fmoc-L-lysine
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Formaldehyde (B43269) (37% solution in water)
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Sodium cyanoborohydride (NaBH3CN) or a safer alternative like sodium triacetoxyborohydride (B8407120) (STAB)
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Methanol (B129727) (MeOH)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
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Sodium sulfate (B86663) (Na2SO4)
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolution: Dissolve Nα-Fmoc-L-lysine (1 equivalent) in methanol.
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Reductive Amination: To the stirred solution, add aqueous formaldehyde (2.2 equivalents). After stirring for 30 minutes at room temperature, slowly add sodium cyanoborohydride (2.2 equivalents) in portions. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by the careful addition of water. Acidify the mixture to pH ~2 with dilute HCl. Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
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Salt Formation: Dissolve the purified Nα-Fmoc-Nε,Nε-dimethyl-L-lysine in a minimal amount of a suitable organic solvent like ethyl acetate. To this solution, add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Fmoc-Lys(Me)2-OH hydrochloride as a solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Me)2-OH hydrochloride is primarily used in Fmoc-based SPPS to incorporate dimethylated lysine residues into synthetic peptides. Due to the steric hindrance of the dimethylated ε-amino group and its basicity, special considerations are required for efficient coupling and to prevent side reactions.
Challenges in SPPS
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Steric Hindrance: The two methyl groups on the ε-nitrogen can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to lower coupling yields.
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Premature Fmoc Deprotection: The basic nature of the dimethylamino side chain can lead to premature removal of the Fmoc protecting group from the growing peptide chain during subsequent coupling steps, resulting in deletion sequences.
Optimized Experimental Protocol: SPPS Coupling
Materials:
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Fmoc-Lys(Me)2-OH hydrochloride
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Peptide synthesis resin (e.g., Rink Amide, Wang resin) with the peptide chain assembled up to the point of lysine incorporation.
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine (B6355638), 20% in DMF
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Coupling Reagents (Choose one of the recommended options):
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Option A (High-efficiency coupling): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).
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Option B (Minimizing premature deprotection): Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt), using an excess of HOBt.
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Kaiser test kit for monitoring coupling completion.
Procedure:
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Resin Preparation: Swell the resin in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Coupling of Fmoc-Lys(Me)2-OH hydrochloride:
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Activation (Option A - HATU/HCTU): In a separate vial, pre-activate Fmoc-Lys(Me)2-OH hydrochloride (3-4 equivalents relative to the resin substitution) with HATU or HCTU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
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Activation (Option B - DIC/HOBt): In a separate vial, dissolve Fmoc-Lys(Me)2-OH hydrochloride (3-4 equivalents) and HOBt (4-5 equivalents) in DMF. Add DIC (3-4 equivalents) and allow to pre-activate for 2-5 minutes. The excess HOBt helps to protonate the basic side chain of the dimethylated lysine.
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Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain yellow) indicates a complete reaction.
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Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
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Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.
Data Presentation: Illustrative Purity Comparison
While direct, peer-reviewed comparative studies on the coupling efficiency of Fmoc-Lys(Me)2-OH are limited, the following table provides an illustrative comparison of expected crude peptide purity based on the known challenges of coupling sterically hindered amino acids.
| Lysine Derivative | Coupling Reagent | Expected Crude Purity (%)* | Notes |
| Fmoc-Lys(Boc)-OH | HBTU/DIPEA | 85-95 | Standard, efficient coupling. |
| Fmoc-Lys(Me)2-OH·HCl | DIC/HOBt | 60-75 | Potential for lower efficiency due to steric hindrance. |
| Fmoc-Lys(Me)2-OH·HCl | HATU/DIPEA | 80-90 | More potent reagent overcomes steric hindrance. |
| Fmoc-Lys(Me)2-OH·HCl | DIC/HOBt (excess HOBt) | 70-85 | Excess HOBt mitigates premature Fmoc removal. |
*These are illustrative values and actual results may vary depending on the peptide sequence and synthesis conditions.
Biological Significance of Lysine Dimethylation and Signaling Pathways
Lysine methylation, including dimethylation, is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. It is a key component of the "histone code," where specific methylation patterns on histone tails are recognized by effector proteins, leading to downstream cellular events.
Histone Lysine Methylation and Gene Regulation
The methylation of specific lysine residues on histones can either activate or repress gene transcription, depending on the site of methylation and the degree of methylation (mono-, di-, or tri-methylation).
Experimental Workflow for Studying Peptides with Dimethylated Lysine
The synthesis of peptides containing dimethylated lysine using Fmoc-Lys(Me)2-OH hydrochloride is a critical first step in a broader experimental workflow to investigate the functional consequences of this modification.
Conclusion
Fmoc-Lys(Me)2-OH hydrochloride is an indispensable tool for the chemical synthesis of peptides containing dimethylated lysine residues. Its use allows for the detailed investigation of the role of this important post-translational modification in a wide range of biological processes, from epigenetic regulation to the modulation of protein-protein interactions. While its incorporation into peptide chains via SPPS presents some challenges due to steric hindrance and the basicity of the side chain, these can be overcome with optimized protocols and the use of appropriate coupling reagents. This guide provides the necessary technical information for researchers to successfully utilize this valuable building block in their drug discovery and development endeavors.
